![molecular formula C12H24N2O B1284381 [2-(1-Piperazinylmethyl)cyclohexyl]methanol CAS No. 887029-38-1](/img/structure/B1284381.png)

[2-(1-Piperazinylmethyl)cyclohexyl]methanol

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

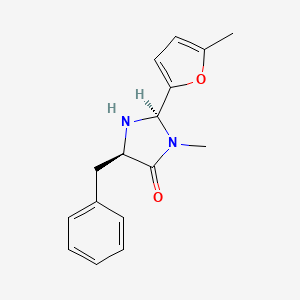

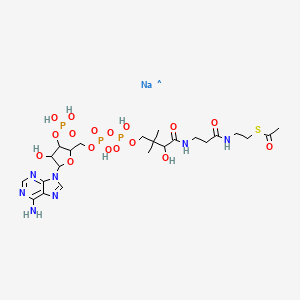

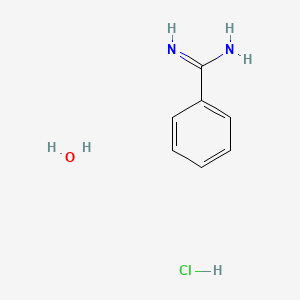

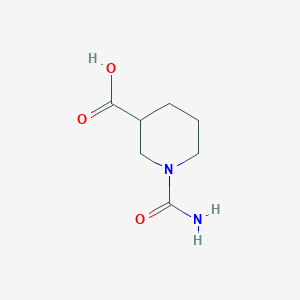

“[2-(1-Piperazinylmethyl)cyclohexyl]methanol” is a cyclic tertiary amine alcohol compound. It has the molecular formula C12H24N2O .

Molecular Structure Analysis

The molecular structure of “[2-(1-Piperazinylmethyl)cyclohexyl]methanol” consists of a cyclohexyl ring attached to a piperazine ring via a methylene bridge. The methanol group is attached to the cyclohexyl ring .

Physical And Chemical Properties Analysis

“[2-(1-Piperazinylmethyl)cyclohexyl]methanol” has a molecular weight of 212.34 g/mol . Other physical and chemical properties such as melting point, boiling point, solubility, etc., are not available in the sources I found .

Applications De Recherche Scientifique

Selective Electrocatalytic Hydrogenation

- "[2-(1-Piperazinylmethyl)cyclohexyl]methanol" is used in electrocatalytic hydrogenation (ECH) processes, particularly in the hydrogenation of 2-cyclohexen-1-one in aqueous methanol. This process demonstrates high selectivity in carbon-carbon double bond hydrogenation (Dabo et al., 1997).

Methanol Hemisolvate Formation

- In the field of antibacterial research, "[2-(1-Piperazinylmethyl)cyclohexyl]methanol" forms methanol hemisolvates, as seen in compounds like ciprofloxacin. These molecules exist as zwitterions in the solid state and are important in antibacterial treatments (Li et al., 2006).

Synthesis Methods and Applications

- Various synthesis methods of cyclohexyl methanol, a related compound, are used for preparing drug intermediates and biodegradable detergents. Sodium borohydride reduction and catalytic hydrogenation are among the notable methods (Zhang Jin-sheng, 2006).

Dehydrogenative Synthesis

- "[2-(1-Piperazinylmethyl)cyclohexyl]methanol" is utilized in ruthenium-catalyzed dehydrogenative synthesis, particularly in the formation of aryl substituted 1,3,5-triazine derivatives. This method offers adaptability to a broad substrate scope and is significant for synthesizing valuable products (Xie et al., 2014).

Homogeneous Catalysis with Ruthenium and Rhodium Complexes

- Methanol, a component in "[2-(1-Piperazinylmethyl)cyclohexyl]methanol," acts as a hydrogen donor in reactions catalyzed by ruthenium and rhodium complexes. These reactions are crucial for reducing ketones to alcohols (Smith & Maitlis, 1985).

Electrooxidative Cyclization

- Electrooxidative methods are used to synthesize novel oxazinane and oxazolidine derivatives from compounds related to "[2-(1-Piperazinylmethyl)cyclohexyl]methanol" (Okimoto et al., 2012).

Chiral Ligands for Catalytic Addition

- The compound is used to synthesize chiral ligands for catalytic addition in organic chemistry, demonstrating unique behavior in stereocontrol (Alvarez-Ibarra et al., 2010).

Pharmaceutical Salt Solvates

- In pharmacology, it forms salt solvates improving solubility and enhancing oral bioavailability of certain drugs (Xu et al., 2020).

Propriétés

IUPAC Name |

[2-(piperazin-1-ylmethyl)cyclohexyl]methanol |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H24N2O/c15-10-12-4-2-1-3-11(12)9-14-7-5-13-6-8-14/h11-13,15H,1-10H2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YYEKXUHZBSLXAK-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(C(C1)CN2CCNCC2)CO |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H24N2O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10586385 |

Source

|

| Record name | {2-[(Piperazin-1-yl)methyl]cyclohexyl}methanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10586385 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

212.33 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

[2-(1-Piperazinylmethyl)cyclohexyl]methanol | |

CAS RN |

887029-38-1 |

Source

|

| Record name | 2-(1-Piperazinylmethyl)cyclohexanemethanol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=887029-38-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | {2-[(Piperazin-1-yl)methyl]cyclohexyl}methanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10586385 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.